Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid
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Overview
Description
6-Allyldihydronorisolysergic acid is a compound with the molecular formula C18H20N2O2 and a molecular weight of 296.36 g/mol . It is an ergoline derivative, which places it in the category of compounds related to lysergic acid. This compound is of interest in various fields of research, particularly in neurology and pharmacology, due to its potential interactions with dopamine receptors and its implications in neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyldihydronorisolysergic acid typically involves several steps, including the formation of the ergoline skeleton and subsequent functionalization. One common method involves the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a palladium-mediated Stille-Kelly intramolecular cross-coupling . These reactions require precise control of conditions such as temperature, pH, and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 6-Allyldihydronorisolysergic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Allyldihydronorisolysergic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Allyldihydronorisolysergic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Allyldihydronorisolysergic acid involves its interaction with molecular targets such as dopamine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various neurological pathways . This interaction is crucial for its potential therapeutic effects in treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Lysergic acid diethylamide (LSD): Both compounds share the ergoline skeleton but differ in their functional groups, leading to distinct pharmacological effects.
1-Acetyl-LSD (ALD-52): Similar in structure but with an acetyl group, resulting in different potency and duration of action.
6-Ethyl-6-nor-lysergic acid diethylamide (ETH-LAD): Another analogue with modifications that enhance visual experiences.
Uniqueness
6-Allyldihydronorisolysergic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its potential interactions with dopamine receptors make it particularly valuable in neurological research.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(6aR,9S,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14+,16+/m0/s1 |
InChI Key |
YAICYXFUKKMAKO-JGGQBBKZSA-N |
Isomeric SMILES |
C=CCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O |
Canonical SMILES |
C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O |
Origin of Product |
United States |
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